2,3-O-异丙叉-5-O-新戊酰-D-呋喃核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

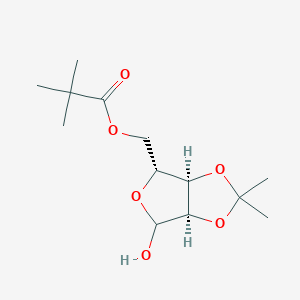

2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is a chemical compound with the molecular formula C13H22O6 . It is an important raw material for the synthesis of C-nucleosides .

Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized . The synthesis of these compounds is of high importance to unravel the role of these compounds in biochemical processes in living cells .Molecular Structure Analysis

Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .Chemical Reactions Analysis

The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-β-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-β-D-ribofuranosyl)methyl] n R m R′ stannanes, and 3-triphenylstannylpropyl 2,3-O-isopropylidene-β-D-ribofuranoside have been investigated .Physical And Chemical Properties Analysis

The molecular weight of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is 274.31 .科学研究应用

腺磷质 A 的合成:该化合物用于合成腺磷质 A,肌醇三磷酸 (IP3) 受体的强效激动剂。此过程涉及糖基化、乙酰化和 Vorbruggen 型缩合步骤 (Straten、Marel 和 Boom,1997 年)。

核苷类似物的合成:它用于合成 AMP、GMP、IMP 和 CMP 的嘌呤和嘧啶 5'-脱氧-5'-(二羟基膦酰基)-β-D-呋喃核糖类似物。这些化合物在抗病毒和抗肿瘤活性研究中很重要 (Raju、Smee、Robins 和 Vaghefi,1989 年)。

聚合研究:对 2,3-O-异丙叉-β-D-呋喃核糖的二聚和聚合酸酐的研究提供了聚合碳水化合物的结构性质见解 (Winkler 和 Ernst,1988 年)。

α-D-核糖 1-磷酸的膦酸类似物的合成:这涉及 2,3-异丙叉-5-三苯甲基-d-呋喃核糖与亚甲基三苯基膦的反应 (Nicotra、Panza、Ronchetti 和 Toma,1984 年)。

两亲性碳水化合物基介晶的创建:此过程涉及 2,3-O-异丙叉-D-呋喃核糖的 Wittig 烯化,用于研究熔融时近晶 A 介晶 (Dahlhoff,1992 年)。

作用机制

The factors influencing the conformational preferences of the furanose ring with the β-D-ribo configuration are indicated. These are the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .

未来方向

The modifications of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates . These may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

属性

IUPAC Name |

[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-12(2,3)11(15)16-6-7-8-9(10(14)17-7)19-13(4,5)18-8/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIQKTMKTZRCPO-PBVVMKELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)